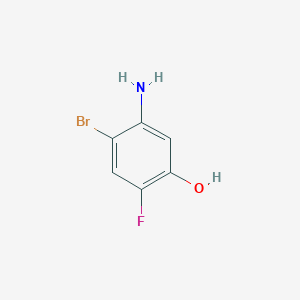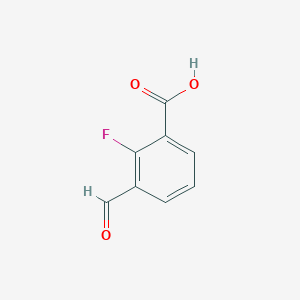![molecular formula C40H37N3O5 B1404682 9H-fluoren-9-ylmethyl N-[(1S)-1-[methoxy(methyl)carbamoyl]-2-[(triphenylmethyl)carbamoyl]ethyl]carbamate CAS No. 505076-71-1](/img/structure/B1404682.png)
9H-fluoren-9-ylmethyl N-[(1S)-1-[methoxy(methyl)carbamoyl]-2-[(triphenylmethyl)carbamoyl]ethyl]carbamate
説明
This compound, also known as (9H-fluoren-9-yl)methyl N-[(1S)-1-[methoxy(methyl)carbamoyl]-2-[(triphenylmethyl)carbamoyl]ethyl]carbamate, has a CAS Number of 505076-71-1 . It has a molecular weight of 639.75 . The IUPAC name is (9H-fluoren-9-yl)methyl (S)- (1- (methoxy (methyl)amino)-1,4-dioxo-4- (tritylamino)butan-2-yl)carbamate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C40H37N3O5/c1-43 (47-2)38 (45)36 (41-39 (46)48-27-35-33-24-14-12-22-31 (33)32-23-13-15-25-34 (32)35)26-37 (44)42-40 (28-16-6-3-7-17-28,29-18-8-4-9-19-29)30-20-10-5-11-21-30/h3-25,35-36H,26-27H2,1-2H3, (H,41,46) (H,42,44)/t36-/m0/s1 .Physical And Chemical Properties Analysis
This compound is a solid with a melting point of 170°C .科学的研究の応用
Ethyl Carbamate in Foods and Beverages
Ethyl carbamate (EC), a compound structurally related to carbamates, has been studied for its presence in fermented foods and beverages. Despite its genotoxic and carcinogenic properties in various species, EC is found at low levels in many fermented products. The formation of EC involves chemical mechanisms such as ethanolysis of urea and photochemical oxidation of cyanide ion, suggesting the importance of understanding chemical reactions and mechanisms in food safety and carcinogenic risk assessment (Weber & Sharypov, 2009).
Decarbamoylation of Acetylcholinesterases
Research on the decarbamoylation process of acetylcholinesterases with carbamates highlights the potential therapeutic applications of carbamate compounds in treating diseases associated with acetylcholine neurotransmission dysregulation. This process, particularly the slow hydrolysis of the carbamoyl enzyme, underscores the effectiveness of carbamates as acetylcholinesterase inhibitors, which could be relevant in designing drugs for neurological disorders (Rosenberry & Cheung, 2019).
Urethane Carcinogenicity and Ethyl Alcohol Interaction
Studies on urethane, another carbamate-related compound, explore its carcinogenicity and the modulating effects of ethyl alcohol on its metabolism and toxicity. Understanding the metabolic interactions between urethane and ethanol provides insights into the complex interplay between dietary components and carcinogen metabolism, which could guide dietary recommendations and cancer prevention strategies (Benson & Beland, 1997).
Review of Sample Preparation in Ethyl Carbamate Determination
The development of accurate and efficient methods for detecting ethyl carbamate in alcoholic beverages emphasizes the importance of analytical chemistry in food safety and public health. Innovations in sample preparation and analysis techniques could be applicable to studying a wide range of carbamate compounds in various matrices, enhancing our ability to monitor and control exposure to potentially harmful chemicals (Zhao Gong-ling, 2009).
Safety And Hazards
The compound has been classified with the GHS07 pictogram, and the signal word is "Warning" . The hazard statements include H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
特性
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2S)-1-[methoxy(methyl)amino]-1,4-dioxo-4-(tritylamino)butan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H37N3O5/c1-43(47-2)38(45)36(41-39(46)48-27-35-33-24-14-12-22-31(33)32-23-13-15-25-34(32)35)26-37(44)42-40(28-16-6-3-7-17-28,29-18-8-4-9-19-29)30-20-10-5-11-21-30/h3-25,35-36H,26-27H2,1-2H3,(H,41,46)(H,42,44)/t36-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBJKDGIQGYMKHP-BHVANESWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C(CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C(=O)[C@H](CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H37N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
639.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9H-fluoren-9-ylmethyl N-[(1S)-1-[methoxy(methyl)carbamoyl]-2-[(triphenylmethyl)carbamoyl]ethyl]carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



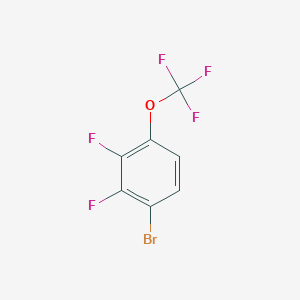
![1-[Chloro(difluoro)methoxy]-2-nitro-4-(trifluoromethyl)benzene](/img/structure/B1404602.png)
![2-Bromo-1-[chloro(difluoro)-methoxy]-3-fluoro-benzene](/img/structure/B1404604.png)
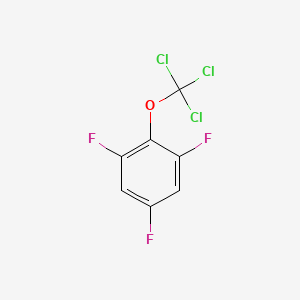

![5-(Chloromethyl)-6-methylimidazo[2,1-b][1,3]thiazole hydrochloride](/img/structure/B1404612.png)
![6-nitro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1404615.png)
![N-(3-allyl-2-imino-2,3-dihydrobenzo[d]thiazol-6-yl)acetamide hydrobromide](/img/structure/B1404616.png)

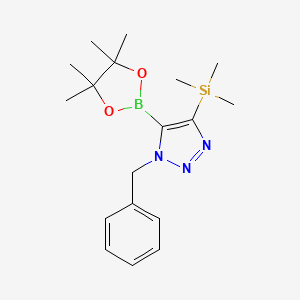
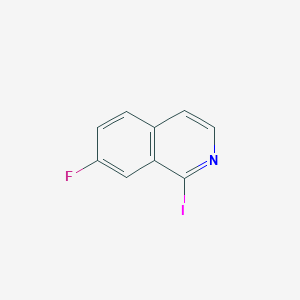
![Imidazo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B1404620.png)
